molecular formula C22H31NO3 B039979 (r)-Oxybutynin CAS No. 119618-21-2

(r)-Oxybutynin

Katalognummer: B039979
CAS-Nummer: 119618-21-2
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: XIQVNETUBQGFHX-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin, a muscarinic receptor antagonist used to treat overactive bladder (OAB) by reducing detrusor muscle contractions. Oxybutynin exists as a racemic mixture (50:50 ratio of R- and S-isomers), but the R-isomer exhibits superior selectivity for M1 and M3 muscarinic receptors, which mediate bladder smooth muscle contraction and salivary gland activity, respectively . The S-isomer and the active metabolite N-desethyloxybutynin (N-DEO) contribute to anticholinergic side effects, particularly dry mouth, due to their higher affinity for salivary gland receptors .

Extended-release (ER) formulations of oxybutynin, such as OROS®-based systems, optimize pharmacokinetics by sustaining plasma concentrations of the R-isomer, thereby enhancing tolerability while maintaining efficacy .

Analyse Chemischer Reaktionen

Aroxybutynin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Aroxybutynin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Aroxybutynin wirkt durch Hemmung der muskarinischen Wirkung von Acetylcholin auf glatte Muskulatur, wobei es sich speziell auf den Detrusormuskel in der Blase richtet . Diese Hemmung verhindert, dass Acetylcholin an muskarinische Rezeptoren bindet, wodurch Muskelkontraktionen reduziert und der Harndrang verhindert wird. Der aktive Metabolit von Aroxybutynin, N-Desethyloxybutynin, trägt ebenfalls zu seinen therapeutischen Wirkungen bei, indem er postganglionäre muskarinische Rezeptoren vom Typ 1, 2 und 3 kompetitiv hemmt .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profiles

Formulation-Specific Pharmacokinetics

Different formulations of oxybutynin significantly impact the plasma exposure of (R)-oxybutynin and its metabolites:

Formulation This compound (ng/mL) (S)-Oxybutynin (ng/mL) (R)-N-DEO (ng/mL) (S)-N-DEO (ng/mL)
Immediate-Release (IR) 6.1 ± 3.2 10.1 ± 7.5 55.4 ± 17.9 28.2 ± 10.0
Extended-Release (ER) 0.7 ± 0.4 1.3 ± 0.8 7.8 ± 3.7 4.2 ± 2.3
Transdermal (TDS) 312 ng·h/mL* - 343 ng·h/mL* -
Topical Gel (OTG) 322 ng·h/mL* - 258 ng·h/mL* -

*Total plasma exposure over 24 hours .

Key findings:

  • ER formulations reduce peak plasma concentrations of this compound and N-DEO by 80–90% compared to IR, minimizing anticholinergic side effects .
  • Transdermal and topical formulations achieve steady-state plasma levels of this compound comparable to ER but with lower N-DEO exposure , further improving tolerability .

Metabolic Considerations

  • N-DEO , the primary metabolite, has similar detrusor muscle affinity as this compound but 5-fold higher binding to parotid glands , explaining its role in dry mouth .
  • ER and topical formulations reduce the N-DEO-to-oxybutynin ratio (0.8 for OTG vs. 1.1 for TDS), correlating with fewer side effects .

Efficacy Comparisons

Versus Tolterodine

  • Efficacy : this compound ER (10 mg/day) demonstrated superior reductions in urinary incontinence episodes compared to tolterodine ER (4 mg/day) (p < 0.05) .
  • Mechanistic Differences : Tolterodine has weaker M3 receptor affinity, resulting in lower efficacy for detrusor inhibition but comparable reductions in micturition frequency .

Versus Terodiline

  • Receptor Affinity : this compound exhibits 10-fold higher antimuscarinic potency (pA2 = 8.91) in guinea pig bladder compared to racemic terodiline (pA2 = 6.77) .

Tolerability Profiles

Dry Mouth Incidence

Drug/Formulation Dry Mouth Incidence (%)
Oxybutynin IR 70–80
Oxybutynin ER 25–30
Tolterodine ER 20–25
Oxybutynin Topical Gel 10–15

Data from .

  • ER formulations reduce dry mouth by 60% compared to IR, attributed to lower N-DEO exposure .
  • Topical gel minimizes systemic N-DEO, achieving tolerability comparable to tolterodine ER .

Central Nervous System (CNS) Effects

  • This compound has low blood-brain barrier penetration , reducing CNS side effects like dizziness. ER formulations further mitigate this risk .

Enantiomer-Specific Activity

Parameter This compound (S)-Oxybutynin
M3 Receptor Affinity High Low
Detrusor Inhibition Potent Weak
Parotid Gland Binding Moderate High
Metabolic Rate Fast Slow
  • The R-isomer drives therapeutic efficacy, while the S-isomer and its metabolites exacerbate side effects .

Biologische Aktivität

(R)-Oxybutynin is a chiral antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). It is the active enantiomer of oxybutynin, which has been shown to possess superior pharmacological properties compared to its counterpart, (S)-oxybutynin. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and tolerability.

This compound functions as an antagonist at muscarinic acetylcholine receptors, particularly the M3 receptor subtype, which is predominantly expressed in the bladder. By inhibiting these receptors, this compound reduces detrusor muscle activity, leading to bladder relaxation and decreased urgency to void. This mechanism is crucial for managing symptoms associated with OAB, such as urge incontinence and increased urinary frequency .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration—oral or intravesical. Key pharmacokinetic parameters include:

ParameterOral AdministrationIntravesical Administration
Bioavailability6%10%-22%
Peak Plasma Concentration CmaxC_{max}~8.2 ng/mlVaries by dose
Volume of Distribution193 LNot specified
Protein Binding>97%Not specified

This compound exhibits a two-compartment model for absorption and distribution, with a notable formation of its active metabolite, N-desethyloxybutynin (NDO), which can lead to side effects .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating OAB. A randomized controlled trial compared extended-release (ER) oxybutynin with tolterodine and found that this compound significantly reduced episodes of urge incontinence and overall micturition frequency:

  • Weekly Urge Incontinence :
    • Oxybutynin: Significant reduction (P=0.03)
    • Tolterodine: Less effective
  • Total Incontinence Episodes :
    • Oxybutynin: Reduction noted (P=0.02)
    • Tolterodine: Similar outcomes but less pronounced

Both treatments exhibited similar rates of dry mouth, a common side effect .

Case Study: Intravesical Administration

In a study involving spinal cord injury patients with bladder dysfunction, intravesical administration of oxybutynin resulted in significant improvements in urodynamic parameters:

  • Mean Bladder Capacity : Increased post-treatment
  • Leak Point Pressure : Decreased significantly (statistical significance achieved)

This suggests that intravesical delivery may enhance tolerability while maintaining efficacy .

Tolerability Profile

The side effects associated with this compound primarily include dry mouth, dizziness, and constipation. A comparative analysis across various formulations revealed:

FormulationDry Mouth IncidenceConstipation Incidence
OXY-IR71.4%13%
OXY-ER29%7%
OXY-TDS6.9%1.3%

Transdermal formulations have shown improved tolerability due to reduced systemic exposure to the active metabolite NDO .

Q & A

Basic Research Questions

Q. How can researchers design robust synthetic pathways for enantioselective synthesis of (R)-Oxybutynin?

  • Methodological Answer : Focus on chiral resolution techniques (e.g., chiral chromatography or enzymatic catalysis) to isolate the (R)-enantiomer. Validate purity using high-performance liquid chromatography (HPLC) with chiral stationary phases, referencing retention times and column specifications (e.g., Hypersil BDS C8 or Inertsil Phenyl columns) . Include comparative data on yield, enantiomeric excess, and scalability. Report analytical parameters (e.g., UV detection wavelengths) to ensure reproducibility .

Q. What in vitro assays are most effective for evaluating the muscarinic receptor affinity of this compound?

  • Methodological Answer : Use radioligand binding assays (e.g., [³H]-N-methylscopolamine displacement) with human recombinant M3 receptors. Include controls for non-specific binding and validate results using concentration-response curves. Cross-reference findings with racemic oxybutynin to highlight enantiomeric differences in receptor selectivity .

Q. How should researchers address inconsistencies in pharmacokinetic data for this compound across preclinical studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., species-specific metabolism, formulation differences). Use compartmental modeling to reconcile discrepancies. Ensure transparency by reporting raw data, assay conditions, and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What molecular dynamics (MD) simulations elucidate the conformational stability of this compound in aqueous vs. lipid environments?

  • Methodological Answer : Perform all-atom MD simulations using force fields (e.g., CHARMM36) to analyze hydrogen bonding, solvation free energy, and membrane permeability. Compare results with experimental logP values and NMR-derived structural data. Highlight discrepancies between computational predictions and empirical observations .

Q. How can researchers resolve contradictions between in vivo efficacy and in vitro receptor-binding data for this compound?

  • Methodological Answer : Investigate off-target effects (e.g., β-adrenergic receptor modulation) using proteome-wide screening. Validate hypotheses with knockout animal models or siRNA silencing. Apply Hill coefficients and Schild regression analysis to assess receptor reserve and functional selectivity .

Q. What strategies optimize the design of enantiomer-specific formulations for this compound in extended-release delivery systems?

  • Methodological Answer : Use dissolution testing (e.g., USP Apparatus 2) to profile release kinetics under varying pH conditions. Incorporate matrix polymers (e.g., hydroxypropyl methylcellulose) and validate stability via accelerated aging studies. Cross-reference dissolution profiles with clinical bioavailability data .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility in chiral separation protocols for this compound?

  • Methodological Answer : Document column lot numbers, mobile phase compositions, and temperature controls. Share raw chromatograms and integration parameters in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or Figshare .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use bootstrap resampling to estimate confidence intervals. Report outliers and justify exclusion criteria to mitigate bias .

Q. Ethical and Methodological Considerations

Q. How should researchers design animal studies to minimize confounding variables in this compound efficacy trials?

  • Methodological Answer : Standardize housing conditions, diet, and circadian rhythms. Use randomized block designs and blinded assessments. Include sham-operated controls for surgical models. Justify sample sizes via power analysis .

Q. What criteria validate the use of this compound in human tissue-based ex vivo models?

  • Methodological Answer : Obtain ethical approval for tissue sourcing (e.g., IRB protocols). Validate tissue viability via ATP assays or lactate dehydrogenase release. Normalize responses to baseline contractility and report inter-donor variability .

Eigenschaften

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119618-21-2
Record name Oxybutynin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aroxybutynin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1% oxybutynin delivery system was prepared in the manner described in Example 8 except that the amount of oxybutynin chloride used was 1 gram and that 1 gram of Pluronic F68 was dissolved into 22 grams of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pluronic F68
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
solvent
Reaction Step Two
Yield
1%

Synthesis routes and methods III

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.